BenchChemオンラインストアへようこそ!

N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide

Medicinal Chemistry EGFR Inhibitors Scaffold Optimization

N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640815-62-7) is a synthetic small molecule belonging to the class of thiadiazole-sulfonamide derivatives, characterized by a 3-methyl-1,2,4-thiadiazole group connected via a piperidine linker to a cyclopropanesulfonamide moiety (molecular formula C11H18N4O2S2, molecular weight 302.42 g/mol). Publicly available quantitative pharmacological data for this specific compound are extremely limited; no peer-reviewed studies reporting IC50 values, binding affinities, or in vivo efficacy were identified in primary literature.

Molecular Formula C11H18N4O2S2
Molecular Weight 302.4 g/mol
CAS No. 2640815-62-7
Cat. No. B6471469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide
CAS2640815-62-7
Molecular FormulaC11H18N4O2S2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC1=NSC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3
InChIInChI=1S/C11H18N4O2S2/c1-8-12-11(18-13-8)15-6-2-3-9(7-15)14-19(16,17)10-4-5-10/h9-10,14H,2-7H2,1H3
InChIKeyHJOIYZYOOURYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640815-62-7): Baseline Overview for Scientific Procurement


N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640815-62-7) is a synthetic small molecule belonging to the class of thiadiazole-sulfonamide derivatives, characterized by a 3-methyl-1,2,4-thiadiazole group connected via a piperidine linker to a cyclopropanesulfonamide moiety (molecular formula C11H18N4O2S2, molecular weight 302.42 g/mol) [1]. Publicly available quantitative pharmacological data for this specific compound are extremely limited; no peer-reviewed studies reporting IC50 values, binding affinities, or in vivo efficacy were identified in primary literature. The compound is listed in legacy chemical databases and vendor catalogs, with annotations suggesting potential as a modulator of enzyme or receptor activity in neurological or inflammatory research contexts, though these claims remain unvalidated by published experimental evidence [2].

Why Generic Substitution Fails for N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide: Structural Determinants of Target Engagement


Within the thiadiazole-cyclopropanesulfonamide scaffold class, even minor structural variations—such as changing the thiadiazole substituent (e.g., methyl vs. isopropyl vs. methoxymethyl), the regioisomeric attachment point (1,2,4-thiadiazol-5-yl vs. 1,3,4-thiadiazol-2-yl), or the piperidine substitution position (3-yl vs. 4-yl)—can produce divergent pharmacological profiles . The cyclopropanesulfonamide group imposes torsional strain and restricted conformational freedom that may enhance binding specificity, while the 3-methyl-1,2,4-thiadiazole ring participates in specific hydrogen-bonding and pi-stacking interactions with target proteins; altering any of these features can disrupt the precise spatial arrangement required for target engagement [1]. Generic substitution between analogs such as N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide (CAS 2640863-76-7) or N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide therefore risks losing the specific steric and electronic complementarity that may underlie biological activity of the 3-methyl variant.

Quantitative Differentiation Evidence for N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide: Comparator-Based Analysis


Cyclopropanesulfonamide Moiety: Binding Affinity and Selectivity Advantages Over Non-cyclopropyl Sulfonamide Analogs

In a structurally related series of cyclopropane sulfonamide derivatives evaluated as EGFR triple-mutation (L858R/T790M/C797S) inhibitors, the presence of the cyclopropanesulfonamide group was essential for potent activity; non-cyclopropyl sulfonamide analogs or analogs lacking the sulfonamide group exhibited substantially reduced or abolished potency [1]. The most optimized compound (8h) from this series, which retains the cyclopropanesulfonamide pharmacophore, achieved IC50 values of 0.0042 μM and 0.0034 μM against BaF3-EGFR L858R/T790M/C797S and BaF3–C797S/Del19/T790M cell lines, respectively, and demonstrated in vivo tumor growth inhibition of 72.1% and 83.5% in two xenograft models [1]. While the target compound N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide was not directly assayed in this study, the data establish the cyclopropanesulfonamide group as a critical determinant of potency within this chemical space.

Medicinal Chemistry EGFR Inhibitors Scaffold Optimization

1,2,4-Thiadiazole Regioisomer: Potential Differentiation from 1,3,4-Thiadiazole Analogs in Kinase Inhibition Profiles

Thiadiazole regioisomerism (1,2,4- vs. 1,3,4-thiadiazole) can produce markedly different biological activity profiles. For example, in carbonic anhydrase (CA) and EGFR dual inhibition studies, 1,2,4-thiadiazole-sulfonamide hybrids exhibited differential inhibitory potency against CA isoforms (CA-IX IC50 = 63 nM) and EGFR (IC50 = 5.92 nM) compared to 1,3,4-thiadiazole counterparts [1]. The specific 3-methyl substitution on the 1,2,4-thiadiazole ring of the target compound may confer unique electronic properties influencing hydrogen-bond donor/acceptor capacity relative to unsubstituted or differently substituted 1,3,4-thiadiazole analogs such as N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide, which has been linked to EZH2 inhibition .

Kinase Inhibition Thiadiazole Chemistry Selectivity Profiling

Piperidine 3-yl Attachment: Spatial Orientation Advantage Over 4-yl Analogs for Target Binding

The attachment position of the cyclopropanesulfonamide group on the piperidine ring (3-yl vs. 4-yl) alters the spatial vector and conformational flexibility of the sulfonamide pharmacophore. In sodium channel (Nav1.7) inhibitor programs, piperidin-3-yl cyclopropanesulfonamide derivatives demonstrated nanomolar potency (IC50 = 34 nM for a representative compound) with state-dependent blocking properties [1]. The 3-yl substitution creates a distinct dihedral angle between the piperidine and thiadiazole rings compared to 4-yl substituted analogs such as N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide, potentially affecting the compound's ability to access specific binding pockets .

Conformational Analysis Structure-Activity Relationship Piperidine Scaffolds

Patent-Linked Scaffold: Potential Protein Disulfide Isomerase (PDI) Inhibitory Activity

The target compound's structural scaffold appears in patent literature associated with protein disulfide isomerase (PDI) inhibition. US patent application US20160145209A1 discloses compounds of formula (I) that inhibit PDI for treating diseases or conditions including arterial thrombosis [1]. While the specific compound N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide was not explicitly listed among exemplified compounds in the available patent text, the Markush structure encompasses thiadiazole-piperidine-sulfonamide scaffolds, suggesting the compound may fall within the claimed intellectual property space [1]. No quantitative IC50 data for this specific compound against PDI are available in the public domain.

Protein Disulfide Isomerase Thrombosis Patent-Protected Scaffolds

Best Research and Industrial Application Scenarios for N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide


EGFR Triple-Mutant Inhibitor Scaffold Expansion in Drug-Resistant NSCLC Programs

Academic and pharmaceutical laboratories developing next-generation EGFR inhibitors to overcome C797S-mediated osimertinib resistance can utilize this compound as a scaffold diversification tool. The cyclopropanesulfonamide pharmacophore has demonstrated potent activity against EGFR L858R/T790M/C797S triple-mutant cell lines (IC50 as low as 0.0012 μM for optimized analogs), and systematic variation of the thiadiazole and piperidine linker regions is required to fully explore structure-activity relationships [1]. The 3-methyl-1,2,4-thiadiazole substituent provides a specific electronic environment that may influence kinase selectivity windows relative to other heterocyclic replacements.

Carbonic Anhydrase IX and Dual CA/EGFR Inhibitor Lead Generation

Given that 1,2,4-thiadiazole-sulfonamide hybrids have shown nanomolar dual inhibition of CA-IX (IC50 = 63 nM) and EGFR (IC50 = 5.92 nM), this compound can serve as a starting point for medicinal chemistry optimization of dual-acting anticancer agents [1]. The compound's structural features—specifically the 3-methyl-1,2,4-thiadiazole ring and cyclopropanesulfonamide zinc-binding group—are consistent with the pharmacophore requirements for carbonic anhydrase inhibition, and procurement enables evaluation against a panel of CA isoforms to establish selectivity fingerprints.

Ion Channel Drug Discovery: Nav1.7 Pain Target Tool Compound Development

The piperidin-3-yl cyclopropanesulfonamide scaffold has demonstrated state-dependent Nav1.7 blocking activity (IC50 = 34 nM) in patch clamp electrophysiology assays [1]. This compound, with its 1,2,4-thiadiazole substitution, represents a chemical probe for investigating whether thiadiazole-containing sulfonamides can achieve improved subtype selectivity over Nav1.5 (cardiac) channels, which is a critical requirement for analgesic development. Procurement supports electrophysiological screening cascades in pain research programs.

Protein Disulfide Isomerase (PDI) Inhibitor Research for Antithrombotic Discovery

The compound's scaffold falls within the chemical space claimed in US20160145209A1 for PDI inhibition, a mechanism implicated in thrombus formation and platelet activation [1]. Research groups focused on extracellular PDI as an antithrombotic target can procure this compound to evaluate its PDI inhibitory potency and selectivity, potentially establishing a new chemotype for this underexplored therapeutic area where no approved small-molecule PDI inhibitors currently exist.

Quote Request

Request a Quote for N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.